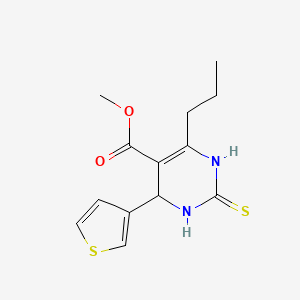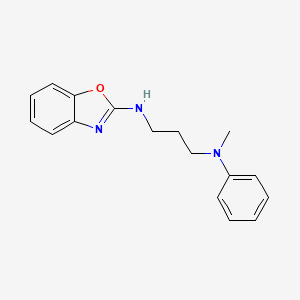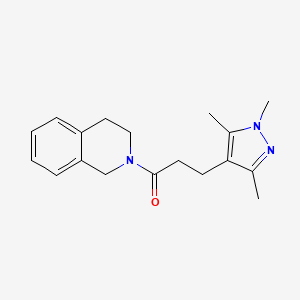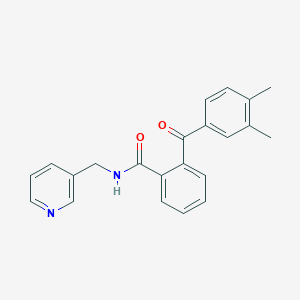![molecular formula C18H19ClF3NO B7496195 N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in the lungs and other organs. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been shown to be a potent and selective inhibitor of CFTR, making it a promising candidate for the treatment of CF.
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 binds to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide protein, known as the regulatory domain, and prevents the channel from opening. This leads to a decrease in chloride secretion and an increase in sodium absorption, which disrupts the balance of salt and water in the lungs and other organs. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 is a reversible inhibitor, meaning that its effects can be reversed by removing the compound.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion, it has been shown to reduce inflammation and mucus production in the airways of CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been shown to improve lung function and reduce bacterial colonization in animal models of CF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has several advantages as a research tool. It is a highly specific inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, meaning that it does not affect other ion channels or transporters. It is also reversible, allowing researchers to control the duration of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibition. However, N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has some limitations. It is relatively expensive compared to other N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors, and its effects can be variable depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172. One area of focus is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors that can be used as therapeutics for CF. Another area of interest is the identification of novel targets for CF therapy, such as alternative chloride channels or transporters. Finally, there is ongoing research on the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and the development of new tools to study N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide function in health and disease.
Métodos De Síntesis
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 was first synthesized by Verkman et al. in 2003. The synthesis involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then chlorinated with thionyl chloride to give N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 in high yield.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been widely used as a research tool to study the function of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide and its role in CF. It has been shown to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been used to investigate the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and to identify potential therapeutic targets for CF.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3NO/c19-14-2-1-13(18(20,21)22)6-15(14)23-16(24)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHVDZHCFHAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)

![1-Benzyl-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7496162.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7496179.png)
![3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7496190.png)

![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)
